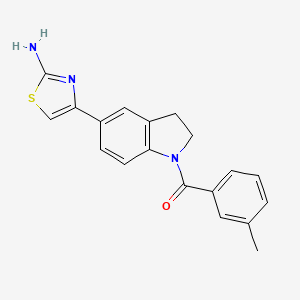
(5-(2-Aminothiazol-4-yl)indolin-1-yl)(m-tolyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(5-(2-Aminothiazol-4-yl)indolin-1-yl)(m-tolyl)methanone” is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “(5-(2-Aminothiazol-4-yl)indolin-1-yl)(m-tolyl)methanone)” typically involves multi-step organic reactions. The starting materials might include indole derivatives, aminothiazole, and m-tolyl compounds. Common synthetic routes could involve:
Step 1: Formation of the indolin-1-yl intermediate through cyclization reactions.
Step 2: Introduction of the aminothiazolyl group via nucleophilic substitution or coupling reactions.
Step 3: Attachment of the m-tolyl group through Friedel-Crafts acylation or similar methods.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
“(5-(2-Aminothiazol-4-yl)indolin-1-yl)(m-tolyl)methanone)” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions could target the carbonyl group or other reducible functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings or other reactive sites.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism by which “(5-(2-Aminothiazol-4-yl)indolin-1-yl)(m-tolyl)methanone)” exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to enzymes or receptors: Modulating their activity.
Interacting with nucleic acids: Affecting gene expression or protein synthesis.
Disrupting cellular processes: Such as signal transduction or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- (5-(2-Aminothiazol-4-yl)indolin-1-yl)(p-tolyl)methanone
- (5-(2-Aminothiazol-4-yl)indolin-1-yl)(o-tolyl)methanone
- (5-(2-Aminothiazol-4-yl)indolin-1-yl)(phenyl)methanone
Uniqueness
“(5-(2-Aminothiazol-4-yl)indolin-1-yl)(m-tolyl)methanone)” is unique due to its specific substitution pattern and the presence of both aminothiazole and indolinyl groups. This combination of functional groups may confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C19H17N3OS |
|---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
[5-(2-amino-1,3-thiazol-4-yl)-2,3-dihydroindol-1-yl]-(3-methylphenyl)methanone |
InChI |
InChI=1S/C19H17N3OS/c1-12-3-2-4-15(9-12)18(23)22-8-7-14-10-13(5-6-17(14)22)16-11-24-19(20)21-16/h2-6,9-11H,7-8H2,1H3,(H2,20,21) |
InChI Key |
VEUQKVBJGDUATI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CCC3=C2C=CC(=C3)C4=CSC(=N4)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



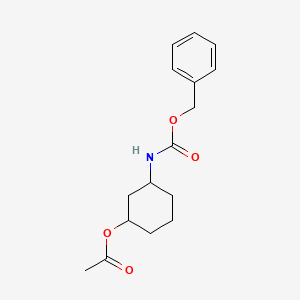

![2-Amino-3-{[(2-methoxyphenyl)methyl]sulfanyl}propanoic acid](/img/structure/B12313551.png)
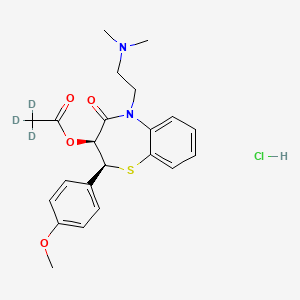

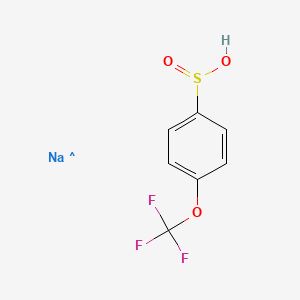
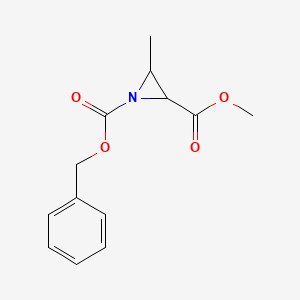
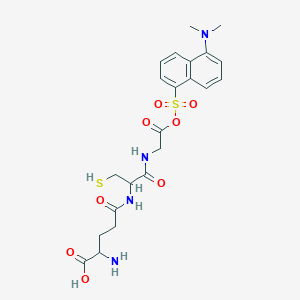
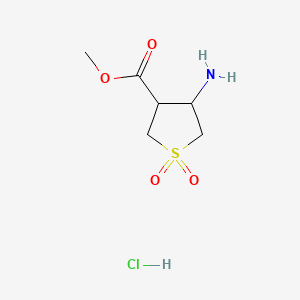
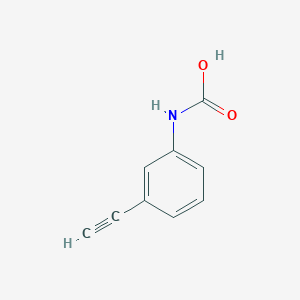
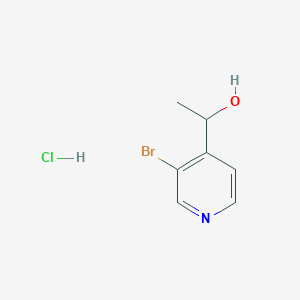
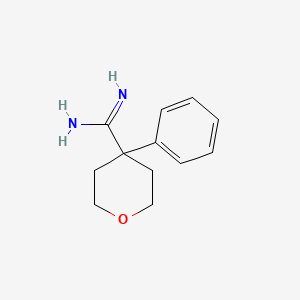
![Methyl 4-[3-(2,4-dihydroxyphenyl)pyrazolidin-4-yl]oxybenzoate](/img/structure/B12313627.png)
